2-(Trifluoromethyl)nicotinoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethyl)nicotinoyl chloride is an organic compound characterized by the presence of a trifluoromethyl group attached to a nicotinoyl chloride structure. This compound is notable for its applications in various fields, including pharmaceuticals and agrochemicals, due to the unique properties imparted by the trifluoromethyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
This process can be carried out under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods
In industrial settings, the production of 2-(Trifluoromethyl)nicotinoyl chloride may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often incorporating advanced techniques to maximize yield and minimize waste .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)nicotinoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: Commonly reacts with nucleophiles to replace the chloride group.
Coupling Reactions: Participates in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Such as amines and alcohols, are used in substitution reactions.
Catalysts: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products can include amides, esters, and other derivatives.
Coupling Products: Typically result in the formation of biaryl compounds.
Scientific Research Applications
2-(Trifluoromethyl)nicotinoyl chloride is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its role in the development of new pharmaceuticals.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Trifluoromethyl)nicotinoyl chloride involves its ability to interact with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial in its role as a precursor in the synthesis of bioactive molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Trifluoromethyl)nicotinoyl chloride is unique due to its specific structural configuration, which imparts distinct reactivity and properties compared to other trifluoromethylated nicotinoyl derivatives. Its ability to undergo a variety of chemical reactions and its applications in multiple fields highlight its versatility and importance in scientific research and industrial applications .
Properties
IUPAC Name |
2-(trifluoromethyl)pyridine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO/c8-6(13)4-2-1-3-12-5(4)7(9,10)11/h1-3H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMWLEQMDWJIIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(F)(F)F)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664977 |
Source
|
Record name | 2-(Trifluoromethyl)pyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119899-27-3 |
Source
|
Record name | 2-(Trifluoromethyl)pyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Pyridinecarbonylchloride, 2-(trifluoromethyl)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.